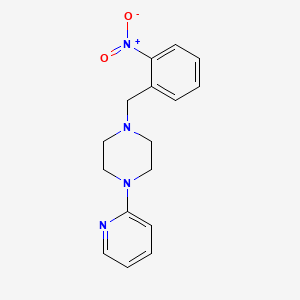
3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide, also known as IBN-9, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. IBN-9 is a small molecule that can selectively target certain proteins, making it a useful tool in the study of various biological processes.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide involves its ability to selectively bind to and modulate the activity of certain proteins. This can result in a range of biochemical and physiological effects, depending on the specific target protein. For example, inhibition of JAK2 activity by 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide can lead to decreased cell proliferation and increased cell death in certain types of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide are largely dependent on the specific protein target. Inhibition of JAK2 activity by 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide can lead to decreased cell proliferation and increased cell death in certain types of cancer cells. Other effects of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide may include changes in gene expression, alterations in cellular signaling pathways, and modulation of immune system function.
実験室実験の利点と制限
One advantage of using 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide in lab experiments is its selectivity for certain protein targets, which can allow for more precise modulation of biological processes. However, one limitation of using 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide is its relatively low potency compared to other small molecule inhibitors. Additionally, the synthesis of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide can be complex and time-consuming, which may limit its widespread use in research.
将来の方向性
There are several future directions for research involving 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide. One area of interest is the development of more potent and selective small molecule inhibitors based on the structure of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide. Another area of research is the use of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide and its potential applications in various disease contexts.
合成法
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide involves several steps, including the reaction of 3-(1,3-benzodioxol-5-yl)acrylic acid with isobutylamine, followed by the addition of isopropylmethylamine and acryloyl chloride. The final product is obtained through purification and isolation using column chromatography.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been used in various scientific studies, including the identification of new protein targets and the development of new therapeutics. One study found that 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide can selectively bind to and inhibit the activity of a protein called JAK2, which is involved in the development of certain types of cancer. Other studies have shown that 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide can be used to selectively target and modulate the activity of other proteins, such as histone deacetylases and G protein-coupled receptors.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylpentan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-11(2)17(12(3)4)18-16(19)8-6-13-5-7-14-15(9-13)21-10-20-14/h5-9,11-12,17H,10H2,1-4H3,(H,18,19)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCJIMHZWMQNDQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(C)C)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

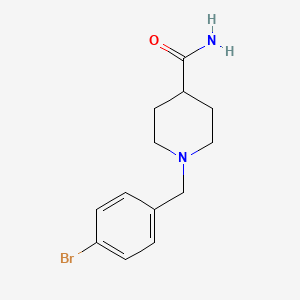
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
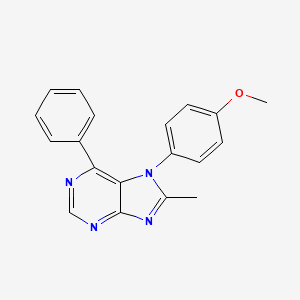
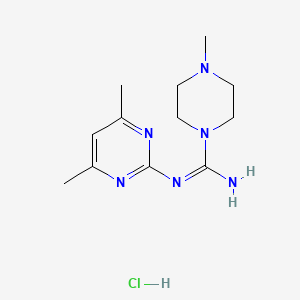

![4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5702202.png)
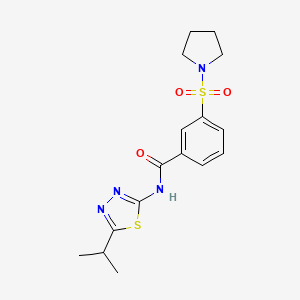
![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)
![4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5702238.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5702250.png)
![methyl [4-(2-furoylamino)phenoxy]acetate](/img/structure/B5702255.png)
